molecular formula C18H14Cl2N2O4S B4632101 2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide

2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide

Cat. No. B4632101
M. Wt: 425.3 g/mol
InChI Key: CWJDRJYSHRJXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, including elimination, reduction, and bromination processes. For instance, the synthesis of novel piperidine derivatives involves creating complex structures through reactions like elimination, reduction, and bromination, starting from basic organic compounds such as benzene derivatives (H. Bi, 2015).

Molecular Structure Analysis

Molecular structure analysis, including conformational studies, is crucial for understanding the activity of compounds. Such analyses can be performed using spectroscopic methods (NMR, IR, MS) and X-ray crystallography, providing insights into the spatial arrangement of atoms within a molecule and its electronic structure (A. D. Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups. For example, compounds with piperidine and benzamide structures can exhibit various reactions, including those relevant to forming CCR5 antagonists, which are important in the study of chemokine receptors (Cheng De-ju, 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be determined experimentally. These properties are essential for predicting the behavior of compounds under different conditions and for their formulation into usable drugs or materials.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pharmacological activities, are directly related to the compound's structure. Studies on similar compounds have explored their potential as inhibitors of biological targets like acetylcholinesterase, indicating their relevance in medicinal chemistry (H. Sugimoto et al., 1990).

Scientific Research Applications

Synthesis and Anti-Acetylcholinesterase Activity

One area of application involves the synthesis of piperidine derivatives aimed at evaluating their anti-acetylcholinesterase (anti-AChE) activity. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and found compound 21 to be a potent inhibitor of acetylcholinesterase, suggesting potential as an antidementia agent. This highlights the compound's role in exploring treatments for neurodegenerative diseases such as Alzheimer's (Sugimoto et al., 1990).

Synthesis and Evaluation as Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition and analgesic and anti-inflammatory activities. This research underscores the potential of such compounds in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Synthesis of Tetrahydrobenzo[b]thiophene Derivatives

Abdalha et al. (2011) explored the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, contributing to the field of green chemistry by demonstrating an efficient method for creating benzothiophene compounds, which have various pharmaceutical applications (Abdalha et al., 2011).

Development of Antidementia Agents

Continuing the theme of anti-AChE activity, additional research by Sugimoto et al. (1992) into rigid analogues of piperidine derivatives also found potent inhibitors of acetylcholinesterase. These findings are instrumental in advancing the development of antidementia agents, providing insights into structural activity relationships critical for drug design (Sugimoto et al., 1992).

Exploration of CCR5 Antagonists for HIV Therapy

Research by Bi (2014, 2015) focused on synthesizing novel CCR5 antagonists, offering a promising avenue for HIV treatment. This work emphasizes the potential of such compounds in interfering with the HIV entry process, marking a significant step forward in HIV/AIDS therapy (Bi, 2014), (Bi, 2015).

Anti-Tubercular Scaffold Development

Nimbalkar et al. (2018) synthesized derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrating potent anti-tubercular activity. This research contributes to the ongoing search for new anti-tubercular agents, which is crucial for tackling drug-resistant strains of tuberculosis (Nimbalkar et al., 2018).

properties

IUPAC Name

2,4-dichloro-N-(2,6-dioxopiperidin-1-yl)-N-(2-oxo-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S/c19-11-6-7-12(13(20)9-11)18(26)21(10-14(23)15-3-2-8-27-15)22-16(24)4-1-5-17(22)25/h2-3,6-9H,1,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJDRJYSHRJXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)N(CC(=O)C2=CC=CS2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide
Reactant of Route 3
2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide
Reactant of Route 4
2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide
Reactant of Route 5
2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.